molecular formula C9H8Cl3NO B1607581 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide CAS No. 56978-45-1

2-Chloro-N-(2,4-dichloro-benzyl)-acetamide

Cat. No. B1607581
CAS RN: 56978-45-1
M. Wt: 252.5 g/mol
InChI Key: PTNHNOLFSVBBBD-UHFFFAOYSA-N
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Description

“2-Chloro-N-(2,4-dichloro-benzyl)-acetamide” is a chemical compound with the molecular formula C9H8Cl3NO . It is related to “2-chloro-N-(2,4-dichlorobenzyl)-N-ethylethanamine hydrochloride”, which has the linear formula C11H15Cl4N .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(2,4-dichloro-benzyl)-acetamide” is characterized by the presence of a benzyl group substituted with two chlorine atoms and an acetamide group also substituted with a chlorine atom .

Scientific Research Applications

Environmental Contaminant Removal

Compounds such as acetaminophen (ACT), which share structural similarities with 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide, have been extensively studied for their environmental impact, particularly in water bodies. Technologies and methodologies developed for the removal of acetaminophen from water sources, including advanced oxidation processes and adsorption techniques, could potentially be adapted for compounds like 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide. These processes aim to degrade or remove contaminants efficiently, ensuring the safety of water for ecosystems and human consumption (Vo et al., 2019), (Qutob et al., 2022).

Pharmacological Research

While the request specifically excludes information related to drug use, dosage, and side effects, it's important to note that compounds like 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide may have implications in pharmacological research. Investigations into the mechanisms of action, metabolic pathways, and potential therapeutic applications (excluding direct usage details) of chemically related compounds provide a foundation for understanding how 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide might be studied or utilized in biomedical research (Sanacora et al., 2017).

Chemical Synthesis and Organic Chemistry

Research into synthetic methodologies and the development of novel organic compounds often involves derivatives like 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide. Studies focusing on the synthesis, characterization, and application of such compounds contribute to fields ranging from material science to medicinal chemistry. Innovations in this area can lead to the development of new materials, catalysts, or drug candidates (Kondo & Murakami, 2001).

Environmental Fate and Toxicology

Understanding the environmental fate, persistence, and potential ecotoxicological effects of chemical compounds is crucial for assessing their impact on ecosystems and human health. Research into how compounds similar to 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide interact with biological systems and the environment can inform regulatory decisions and environmental protection strategies (Wong, 2006).

Safety and Hazards

The safety data sheet for “2-Chloro-N-(2,4-dichloro-benzyl)-acetamide” can be found online . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-9(14)13-5-6-1-2-7(11)3-8(6)12/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNHNOLFSVBBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368428
Record name 2-CHLORO-N-(2,4-DICHLORO-BENZYL)-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56978-45-1
Record name 2-CHLORO-N-(2,4-DICHLORO-BENZYL)-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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